molecular formula C10H14N4O2 B3361289 1-(6-Methyl-5-nitropyridin-2-yl)piperazine CAS No. 918531-21-2

1-(6-Methyl-5-nitropyridin-2-yl)piperazine

Cat. No.: B3361289
CAS No.: 918531-21-2
M. Wt: 222.24 g/mol
InChI Key: IDDRKBOMKDXOBK-UHFFFAOYSA-N
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Description

1-(6-Methyl-5-nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of pyridylpiperazine derivatives This compound is characterized by the presence of a piperazine ring attached to a pyridine ring, which is substituted with a methyl group at the 6-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-5-nitropyridin-2-yl)piperazine typically involves the following steps:

    Nitration of 6-Methylpyridine: The starting material, 6-methylpyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Formation of 2-Chloro-5-nitro-6-methylpyridine: The nitrated product is then chlorinated using thionyl chloride to form 2-chloro-5-nitro-6-methylpyridine.

    Nucleophilic Substitution with Piperazine: The final step involves the nucleophilic substitution of the chlorine atom with piperazine under basic conditions, typically using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with various electrophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 1-(6-Methyl-5-aminopyridin-2-yl)piperazine.

    Substitution: Various N-substituted piperazine derivatives.

    Oxidation: 1-(6-Carboxy-5-nitropyridin-2-yl)piperazine.

Scientific Research Applications

1-(6-Methyl-5-nitropyridin-2-yl)piperazine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-(6-Methyl-5-nitropyridin-2-yl)piperazine is not well-documented. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, as a urease inhibitor, it likely binds to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbamate .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitropyridin-2-yl)piperazine: Similar structure but with the nitro group at the 3-position.

    1-(6-Methylpyridin-2-yl)piperazine: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

1-(6-Methyl-5-nitropyridin-2-yl)piperazine is unique due to the presence of both a methyl and a nitro group on the pyridine ring, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the methyl group influences its steric and electronic properties.

Properties

IUPAC Name

1-(6-methyl-5-nitropyridin-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-8-9(14(15)16)2-3-10(12-8)13-6-4-11-5-7-13/h2-3,11H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDRKBOMKDXOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582186
Record name 1-(6-Methyl-5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918531-21-2
Record name 1-(6-Methyl-5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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